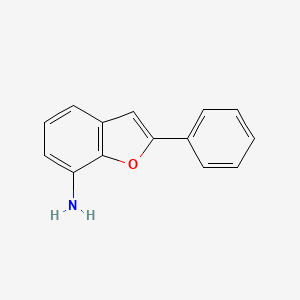

2-Phenyl-1-benzofuran-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenyl-1-benzofuran-7-amine is a compound with the molecular formula C14H11NO . It is a product for proteomics research and is considered a useful research chemical .

Synthesis Analysis

Benzofuran derivatives can be obtained through synthetic reactions . For instance, a set of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives was synthesized via the base-catalyzed Claisen-Schmidt reaction .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy .Chemical Reactions Analysis

Benzofuran derivatives can initiate radical reactions for facile synthesis of 3-substituted benzofurans . Phosphines, thiols, and anilines bearing different substitution patterns work well in this inter-molecular radical coupling reaction .Physical And Chemical Properties Analysis

2-Phenyl-1-benzofuran-7-amine has a molecular weight of 209.25 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzofuran derivatives have shown significant anticancer activities. For instance, certain compounds have been found to inhibit the growth of various cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Antiviral Therapy

Novel benzofuran compounds have been discovered with anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .

Antimicrobial Agents

Benzofuran structures with specific substituents have displayed good antimicrobial activity. This makes them potential candidates for developing new therapeutic agents against antibiotic-resistant microbes .

Antibacterial Activity

Recent studies have focused on synthesizing benzofuran derivatives with antibacterial properties. These efforts aim to address the global problem of antibiotic resistance .

Drug Development

The unique properties of benzofuran compounds have made them the subject of intense study by chemical and pharmaceutical researchers worldwide. They are considered potential natural drug lead compounds .

Wirkmechanismus

Target of Action

2-Phenyl-1-benzofuran-7-amine, like other benzofuran derivatives, is believed to have a wide range of biological and pharmacological applications . They are also found to be suitable structures for drug invention and development .

Mode of Action

Benzofuran derivatives are known to interact with their targets in a way that leads to antimicrobial effects . The substituent on the 4-position of the benzofuran may contain halogens or hydroxyl groups, which are associated with good antimicrobial activity .

Biochemical Pathways

Benzofuran derivatives are known to have a wide array of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

One of the targets achieved with most of the recent compounds, including benzofuran derivatives, is improved bioavailability .

Result of Action

Some substituted benzofurans have been shown to have significant cell growth inhibitory effects .

Action Environment

It’s worth noting that the effectiveness of benzofuran derivatives can be influenced by the substitution pattern around the nucleus .

Zukünftige Richtungen

Benzofuran and its derivatives have emerged as important scaffolds with many biological properties . They have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research could focus on the development of novel and efficient synthetic methods for quick and selective access to 3-substituted benzofurans bearing diverse functionalities .

Eigenschaften

IUPAC Name |

2-phenyl-1-benzofuran-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQPIGJOUMZWNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)C(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476780 |

Source

|

| Record name | 2-phenyl-1-benzofuran-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID57261222 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Phenyl-1-benzofuran-7-amine | |

CAS RN |

77083-99-9 |

Source

|

| Record name | 2-phenyl-1-benzofuran-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)

![(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B1354398.png)